6-O-Nicotinoylbarbatin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

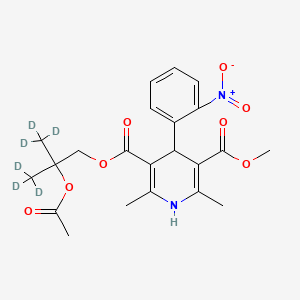

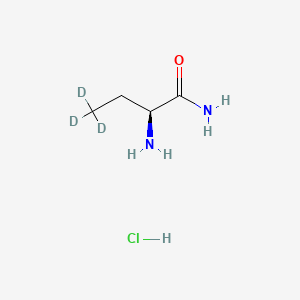

6-O-Nicotinoylbarbatin C is a natural compound extracted from the herb of Scutellaria barbata D. Don . It belongs to the chemical family of Diterpenoids . The molecular formula of 6-O-Nicotinoylbarbatin C is C26H31NO6 and it has a molecular weight of 453.53 g/mol .

Physical And Chemical Properties Analysis

6-O-Nicotinoylbarbatin C is an oil and it’s a powder according to another source . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学的研究の応用

Receptors for Nicotinic Acid : Nicotinic acid (niacin), a vitamin B complex, is known for its lipid-lowering properties. It works by decreasing lipolysis in adipose tissue, primarily by inhibiting hormone-sensitive triglyceride lipase. This process involves receptors like PUMA-G and HM74, which are highly expressed in adipose tissue and act as nicotinic acid receptors. Their activation leads to a decrease in cAMP levels, mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).

G Protein Estrogen Receptor Activation : Nicotinic acid and nicotinamide, another form of vitamin B3, bind to and activate the GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This activation promotes the up-regulation of GPER target genes and induces proliferative and migratory effects in a GPER-dependent manner, suggesting a broader mechanism of action for these compounds (Santolla et al., 2014).

Pharmacogenetics Research Network : While not directly related to 6-O-Nicotinoylbarbatin C, this research network studies the correlation of drug response with genetic variation, focusing on various drugs and proteins that interact with drugs. This is relevant for understanding the genetic factors that may influence the response to compounds like nicotinic acid derivatives (Giacomini et al., 2007).

Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives, similar in structure to nicotinic acid, have been studied for their vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, show dose-dependent vasorelaxation and exhibit antioxidant properties, suggesting potential therapeutic applications (Prachayasittikul et al., 2010).

Nicotinamide in Colitis : Nicotinamide, another nicotinic acid derivative, enhances antimicrobial activity of neutrophils and has shown beneficial effects in experimental colitis models. This indicates a potential role for nicotinic acid derivatives in inflammatory conditions (Bettenworth et al., 2014).

Mechanism of Action of Niacin : Niacin affects apolipoprotein-containing lipoproteins and has vascular anti-inflammatory effects. Understanding niacin's mechanism of action, including direct inhibition of hepatic diacylglycerol acyltransferase-2, helps in comprehending the potential pathways and effects of its derivatives (Kamanna & Kashyap, 2008).

Safety and Hazards

特性

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDKUBKSGGMGOD-GLTZHHDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Nicotinoylbarbatin C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)